prop-2-yn-1-yl 2,2,2-trifluoroacetate

Trifluoromethylation Copper catalysis Propargylic substitution

Prop-2-yn-1-yl 2,2,2-trifluoroacetate, commonly referred to as propargyl trifluoroacetate, is a versatile C5H3F3O2 ester (MW: 152.07 g/mol) featuring a terminal alkyne and a highly electron-withdrawing trifluoroacetoxy leaving group. This compound serves as a privileged reagent in modern synthetic chemistry, not merely as a protected propargyl alcohol but as an activated species for selective transition-metal-catalyzed transformations.

Molecular Formula C5H3F3O2
Molecular Weight 152.07 g/mol
CAS No. 7556-82-3
Cat. No. B6601321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameprop-2-yn-1-yl 2,2,2-trifluoroacetate
CAS7556-82-3
Molecular FormulaC5H3F3O2
Molecular Weight152.07 g/mol
Structural Identifiers
SMILESC#CCOC(=O)C(F)(F)F
InChIInChI=1S/C5H3F3O2/c1-2-3-10-4(9)5(6,7)8/h1H,3H2
InChIKeyHJGKWNJPZJFBCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prop-2-yn-1-yl 2,2,2-trifluoroacetate (CAS 7556-82-3): A Dual-Function Propargyl Synthon for Selective Fluorination and Cycloaddition


Prop-2-yn-1-yl 2,2,2-trifluoroacetate, commonly referred to as propargyl trifluoroacetate, is a versatile C5H3F3O2 ester (MW: 152.07 g/mol) featuring a terminal alkyne and a highly electron-withdrawing trifluoroacetoxy leaving group [1]. This compound serves as a privileged reagent in modern synthetic chemistry, not merely as a protected propargyl alcohol but as an activated species for selective transition-metal-catalyzed transformations. Its documented utility spans copper-mediated trifluoromethylation with tunable regioselectivity and palladium-catalyzed three-component [3+2] cycloadditions [2][3]. These capabilities position it as a strategic building block for pharmaceutical and agrochemical intermediate synthesis, where the combination of alkyne reactivity and a superior leaving group is critical.

Why Propargyl Acetate or Halide Analogs Cannot Replace Prop-2-yn-1-yl 2,2,2-trifluoroacetate in Key Catalytic Processes


The assumption that any propargyl ester or halide can be used interchangeably in transition-metal-catalyzed reactions is refuted by direct experimental evidence. The electron-deficient trifluoroacetate (TFA) leaving group is not a generic placeholder; it imparts a unique reactivity profile that is absent in the corresponding acetate or halide analogs. Specifically, propargyl acetate is reported to be completely inactive in copper-mediated trifluoromethylation, whereas the TFA ester reacts efficiently under identical conditions [1]. Furthermore, the TFA derivative often provides higher yields than propargyl chlorides by circumventing the formation of isomeric halide mixtures during substrate preparation [1]. This pronounced difference in leaving group ability and synthetic accessibility dictates that prop-2-yn-1-yl 2,2,2-trifluoroacetate is not a commodity reagent but a specifically required reactant for achieving desired reactivity and selectivity in these transformations.

Quantitative Differentiation of Prop-2-yn-1-yl 2,2,2-trifluoroacetate: A Head-to-Head Reactivity and Selectivity Guide


Copper-Mediated Trifluoromethylation: Propargyl Trifluoroacetate vs. Propargyl Acetate (Activity Gate)

In a systematic study of leaving groups for copper-mediated trifluoromethylation using (Ph3P)3Cu(CF3), propargylic acetates were found to be entirely unreactive. In stark contrast, propargylic trifluoroacetates reacted smoothly under identical conditions, delivering trifluoromethyl-allene or propargyl products in high yields [1]. For example, the branched aryl-substituted propargyl trifluoroacetate (3b) provided the corresponding allene 5a in 85% isolated yield at room temperature, whereas the acetate analog gave no conversion under the same protocol [1].

Trifluoromethylation Copper catalysis Propargylic substitution

Yield Superiority of Propargyl Trifluoroacetate over Propargyl Chloride in Trifluoromethylation

Beyond the acetate comparison, propargyl trifluoroacetate also outperforms the corresponding chloride in the same copper-mediated trifluoromethylation reaction. The authors explicitly note that reactions with branched aryl-substituted trifluoroacetates afforded products 'in a higher yield than the corresponding chlorides' (cf. entries 1 and 10) [1]. This is attributed to the difficulty of obtaining isomerically pure branched propargyl chlorides from the corresponding alcohols, which often produce mixtures of propargyl and allenyl chlorides. In contrast, isomerically pure branched propargyl trifluoroacetates are readily accessible via standard trifluoroacetoxylation [1].

Trifluoromethylation Leaving group comparison Copper reagent

Stereochemical Fidelity: Enantioselective Synthesis of Trifluoromethyl-Allenes via Propargyl Trifluoroacetate

The trifluoroacetate leaving group uniquely enables stereospecific nucleophilic displacement. When enantiomerically enriched propargyl trifluoroacetate (3a, 90% ee) was subjected to the copper-mediated trifluoromethylation, the corresponding trifluoromethyl-allene 5a was obtained with 89% ee at 4 °C, demonstrating excellent chirality transfer via an SN2'-type mechanism [1]. This stereochemical outcome is a direct consequence of the trifluoroacetate's leaving group ability and is not achievable with propargyl acetate (inactive) or propargyl halides (which often undergo racemization or complex mixture formation).

Enantioselective synthesis SN2' mechanism Trifluoromethyl-allene

One-Pot In Situ Generation of Propargyl Trifluoroacetate from Labile Alcohols for Immediate Trifluoromethylation

For propargylic alcohols bearing electron-donating groups that render the isolated trifluoroacetate unstable, the Zhao and Szabó protocol demonstrates a one-pot sequence: the alcohol is first converted to the trifluoroacetate in situ, which then undergoes immediate trifluoromethylation without isolation [1]. This strategy was successfully applied to substrate 4 (entry 17), where the corresponding chloride could not even be prepared. This in situ activation capability is unique to the trifluoroacetate pathway and is not feasible with acetate (inactive) or halide (unstable or inseparable) alternatives.

One-pot synthesis In situ activation Trifluoroacetoxylation

Pd(0)-Catalyzed Three-Component [3+2] Cycloaddition: Exclusive Reactivity of Propargyl Trifluoroacetates

In a distinct catalytic manifold, propargyl trifluoroacetates serve as the exclusive substrate class for a Pd(0)-catalyzed three-component [3+2] cycloaddition with ethylidene malononitriles and allyltributylstannane, producing multisubstituted cyclopentenes in good to high yields [1]. The reaction proceeds under mild conditions (room temperature to 50 °C) with Pd(PPh3)4 as catalyst. While the published scope focuses on various substituted propargyl trifluoroacetates (including the parent compound as a representative member of the substrate class), the method specifically requires the trifluoroacetate leaving group for oxidative addition with Pd(0). Alternative propargyl esters (e.g., acetate) or halides were not reported as competent substrates for this transformation.

Cycloaddition Palladium catalysis Cyclopentene synthesis

Rotational Isomerism Profiling Distinguishes Propargyl Trifluoroacetate from Analogous Esters

Low-resolution microwave spectroscopy studies have directly compared the rotational isomerism of propargyl trifluoroacetate with its cyanoformate, fluoroformate, and chloroformate analogs [1]. Each ester exhibits distinct conformational behavior in the gas phase due to differences in the steric and electronic nature of the acyl group. The trifluoroacetate variant occupies a specific position within this series, with its unique barrier to internal rotation and conformer population distribution. While this is a class-level comparison of physical properties rather than a reactivity comparison, the distinct spectroscopic fingerprint confirms that the trifluoroacetate is not simply interchangeable with other propargyl esters in studies where molecular conformation influences reactivity or binding.

Microwave spectroscopy Conformational analysis Rotational isomerism

High-Value Application Scenarios for Prop-2-yn-1-yl 2,2,2-trifluoroacetate Based on Verified Differential Evidence


Late-Stage Trifluoromethylation of Propargylic Substrates for Pharmaceutical Lead Optimization

This compound is the activator of choice for introducing the CF3 group into propargylic positions via the (Ph3P)3Cu(CF3) reagent, as demonstrated by Zhao and Szabó [1]. Unlike propargyl acetate, which is completely unreactive, the trifluoroacetate enables high-yielding (up to 85%) CF3 transfer under mild conditions. This scenario is directly relevant to medicinal chemistry programs where late-stage trifluoromethylation of advanced propargylic intermediates is required to modulate metabolic stability, lipophilicity, or target binding. The option to generate the trifluoroacetate in situ from sensitive alcohols further broadens its utility in complex molecule derivatization [1].

Stereospecific Synthesis of Enantioenriched Trifluoromethyl-Allenes

For asymmetric synthesis projects targeting chiral trifluoromethyl-allenes—important motifs in bioactive molecules—propargyl trifluoroacetate is the only propargylic ester class that enables both reactivity and high stereochemical fidelity. The copper-mediated process transfers chirality from enantiomerically enriched propargyl trifluoroacetate (90% ee) to the allene product with 89% ee at low temperature [1]. This capability cannot be matched by propargyl acetate (inactive) or propargyl halides (which often lead to racemization or inseparable mixtures) [1]. Procurement of the optically active or racemic compound is essential for laboratories pursuing this stereospecific methodology.

Pd(0)-Catalyzed Multicomponent Cyclopentene Synthesis

The compound is the requisite substrate for the Pd(PPh3)4-catalyzed three-component [3+2] cycloaddition with ethylidene malononitriles and allyltributylstannane, producing densely functionalized cyclopentenes [1]. This methodology offers a direct route to cyclopentane-containing scaffolds found in natural products and pharmaceutical candidates. The trifluoroacetate leaving group is mechanistically essential for oxidative addition to Pd(0); other propargyl esters or halides are not effective in this transformation [1]. Research groups employing this specific cycloaddition should maintain an inventory of this compound as a core building block.

Conformational and Spectroscopic Reference for Propargyl Ester Physical Chemistry Studies

As characterized by True and Bohn via low-resolution microwave spectroscopy [1], propargyl trifluoroacetate exhibits distinct rotational isomerism that differentiates it from its cyanoformate, fluoroformate, and chloroformate analogs. This makes it a valuable reference compound for physical organic chemistry laboratories studying internal rotation dynamics, conformer equilibria, or the influence of acyl substituents on molecular flexibility. The availability of this specific ester is necessary for comparative conformational studies where the trifluoromethyl group's unique steric and electronic profile is the variable of interest [1].

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